![molecular formula C5H12O2 B095874 1,3-Dimethoxypropane CAS No. 17081-21-9](/img/structure/B95874.png)
1,3-Dimethoxypropane
Overview
Description
1,3-Dimethoxypropane is a chemical compound that has been studied in various contexts, including its conformation in the gas phase and in solution, as well as its role in the synthesis of other compounds. It is a molecule that can participate in a variety of chemical reactions and has properties that are influenced by its molecular structure .
Synthesis Analysis
The synthesis of 1,3-dimethoxypropane derivatives has been explored in several studies. For instance, 2,2-Diphenyl-1,3-dimethoxypropane was synthesized through a series of reactions starting from benzophenone, and the process was optimized to achieve a high yield and purity . Another derivative, 3,3-Dimethoxypropanenitrile, was synthesized from 2-chloro-3-phenylsulfonylpropanenitrile through elimination and addition reactions, with an optimized reaction condition yielding a high product yield .
Molecular Structure Analysis
The molecular structure and conformations of 1,3-dimethoxypropane have been investigated using techniques such as gas-phase electron diffraction and quantum chemical calculations. The studies have revealed that the molecule can exist in different conformations, which are influenced by the medium's polarity . Additionally, the molecular structure of 1,3-dimethoxybenzene, a related compound, has been studied, showing that it exists in multiple planar conformers with varying abundances .
Chemical Reactions Analysis
1,3-Dimethoxypropane and its derivatives participate in various chemical reactions. For example, dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, which can be synthesized from diiododimethoxybenzenes, exhibit fluorescence with emission maxima in the violet region when in the solid state . The BF2 complex of a 1,3-dimethoxypropane derivative demonstrates multiple chromic effects and can undergo solid-state emission color and efficiency changes when subjected to external stimuli .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dimethoxypropane derivatives are closely related to their molecular structure. For instance, the BF2 complex of a 1,3-dimethoxypropane derivative shows solvatochromic effects and aggregation-induced emission, indicating that its properties can change depending on the environment . The synthesis of 1,2,3-Trimethoxypropane from glycerol demonstrates that the product can be used as a solvent in various organic reactions, highlighting its utility in solubilizing polymers .
Scientific Research Applications
Conformational Study in Gas Phase and Solution : Abe et al. (1995) investigated the conformation of 1,3-dimethoxypropane in both gas phase and solution, providing insights into its conformational energy parameters and variations with medium polarity. This study contributes to understanding the molecular structure and behavior of 1,3-dimethoxypropane under different conditions (Abe, Ichimura, Shinohara, & Furuya, 1995).
Ecofriendly Synthesis Applications : Pério, Dozias, & Hamelin (1998) demonstrated the use of 2,2-Dimethoxypropane and 3,3-dimethoxypentane for the eco-friendly synthesis of dioxolanes, dithiolanes, and oxathiolanes under solvent-free conditions using microwave irradiation. This highlights the utility of dimethoxypropane derivatives in sustainable chemical synthesis (Pério, Dozias, & Hamelin, 1998).
Conformation Predictions Using Quantum Chemistry : Smith, Jaffe, & Yoon (1998) used high-level ab initio quantum chemistry calculations to predict conformer populations of 1,2-dimethoxypropane and related molecules, validating the accuracy of quantum chemistry in conformational analysis. Although not directly about 1,3-Dimethoxypropane, this research contributes to the broader understanding of similar compounds' behaviors (Smith, Jaffe, & Yoon, 1998).
Electron Donors in Ziegler–Natta Catalysts : Nissinen, Pirinen, & Pakkanen (2016) studied the unexpected cleavage of ether bonds of 1,3-dimethoxypropane in the Grignard–Wurtz synthesis of a MgCl2–donor adduct. This research is significant for understanding the role of electron donors in Ziegler–Natta catalysts, which are crucial in polymerization processes (Nissinen, Pirinen, & Pakkanen, 2016).
Diffusion through Phosphatidycholine Bilayers : Samanta, Hezaveh, Milano, & Roccatano (2012) conducted a theoretical study on the diffusion of 1,2-dimethoxyethane and 1,2-dimethoxypropane through phosphatidycholine bilayers, providing insights into the interaction of these compounds with biological membranes. This research is relevant for understanding the biophysical properties of dimethoxypropane derivatives (Samanta, Hezaveh, Milano, & Roccatano, 2012).
Safety And Hazards
Future Directions
1,3-Dimethoxypropane has been mentioned in the context of electrolyte molecular design for high voltage lithium metal batteries . Its unique ability to form a six-membered chelating complex with Li+ and suppress oxidation side reactions makes it a promising candidate for future research in this area .
properties
IUPAC Name |
1,3-dimethoxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-6-4-3-5-7-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAMLBIYJDPGFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168951 | |
Record name | Propane, 1,3-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethoxypropane | |
CAS RN |
17081-21-9 | |
Record name | Propane, 1,3-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017081219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,3-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dimethoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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